molecular formula C17H20N2O2 B7496740 N-(4-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide

N-(4-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No. B7496740
M. Wt: 284.35 g/mol
InChI Key: LHUFKXITDHMRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide, commonly known as MIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of MIQ is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. MIQ has been found to inhibit the activity of certain enzymes, as well as to interact with various receptors in the brain.
Biochemical and Physiological Effects:
MIQ has been found to exhibit a range of biochemical and physiological effects. These include the inhibition of cell proliferation, the modulation of neurotransmitter activity, and the regulation of gene expression. MIQ has also been found to exhibit antioxidant and anti-inflammatory effects, suggesting its potential as a treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

MIQ has several advantages as a compound for scientific research. It is relatively easy to synthesize, and its effects can be easily measured using a range of biochemical and physiological assays. However, MIQ also has several limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on MIQ. These include further investigation of its potential as an anticancer agent, as well as its effects on various signaling pathways within cells. Additionally, further research is needed to determine the optimal dosage and administration of MIQ for various applications, as well as its potential side effects and toxicity.

Synthesis Methods

MIQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, while the Friedel-Crafts reaction involves the reaction of an arene with an acyl chloride.

Scientific Research Applications

MIQ has been studied for a range of scientific applications, including its potential as an anticancer agent, as well as its effects on the central nervous system. MIQ has been found to exhibit cytotoxic effects on cancer cells, making it a promising candidate for further investigation as a potential cancer therapy. Additionally, MIQ has been found to exhibit anxiolytic and antidepressant effects, suggesting its potential as a treatment for psychiatric disorders.

properties

IUPAC Name

N-(4-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-6-8-13(9-7-11)18-17(21)15-10-12-4-2-3-5-14(12)16(20)19-15/h2-5,10-11,13H,6-9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUFKXITDHMRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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